molecular formula C19H22F2N4O3S B10952612 ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10952612
M. Wt: 424.5 g/mol
InChI Key: KNIYWTKLLYGTOJ-UHFFFAOYSA-N
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Description

ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a difluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the difluoromethylated heterocycle and subsequent functionalization. One common method involves the use of fluoroform (CHF3) for difluoromethylation in a continuous flow process . This method is efficient and allows for the direct Cα-difluoromethylation of protected α-amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. Recent advances in difluoromethylation techniques, including the use of novel non-ozone depleting difluorocarbene reagents, have streamlined the production of such compounds .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a difluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H22F2N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H22F2N4O3S/c1-4-9-24(19-22-11(3)16(29-19)18(27)28-5-2)14(26)10-25-13-8-6-7-12(13)15(23-25)17(20)21/h4,17H,1,5-10H2,2-3H3

InChI Key

KNIYWTKLLYGTOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F)C

Origin of Product

United States

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